molecular formula C13H17N3O5S B2479741 N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-82-2

N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2479741
CAS RN: 868981-82-2
M. Wt: 327.36
InChI Key: JDYYFLJPBQRAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique and opens doors for innovative applications. The molecular formula is C18H20N4O5S and the molecular weight is 404.44.

Scientific Research Applications

Antibacterial Activity

N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide: belongs to the oxazolidinone class of antibiotics. Researchers have investigated its antibacterial potential against Gram-positive bacteria, including strains resistant to other antibiotics. Notably, it shows activity against pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium .

Linezolid Analogue

This compound bears structural similarity to linezolid, a clinically used antibiotic. Linezolid is effective against multidrug-resistant Gram-positive bacteria. Investigating the analog’s efficacy and safety profile could lead to novel antimicrobial agents .

Anticancer Properties

Some studies suggest that oxazolidinone derivatives exhibit antiproliferative effects against cancer cells. Researchers have explored their potential as cytotoxic agents, particularly in leukemia and solid tumors. Further investigations are needed to elucidate the underlying mechanisms .

Anti-Inflammatory Effects

Oxazolidinones may modulate inflammatory pathways. Researchers have examined their impact on cytokine production, leukocyte migration, and tissue inflammation. Understanding these effects could contribute to the development of anti-inflammatory drugs .

Central Nervous System (CNS) Applications

Given the compound’s unique structure, investigations into its CNS effects are ongoing. Researchers explore its potential as a neuroprotective agent or for treating neurodegenerative disorders. Preliminary studies hint at interactions with neurotransmitter systems .

Synthetic Building Block

The compound’s oxazolidinone moiety serves as a versatile synthetic intermediate. Organic chemists use it to construct complex molecules, such as peptidomimetics or heterocyclic compounds. Its reactivity and stability make it valuable in synthetic chemistry .

Mechanism of Action

While the specific mechanism of action for N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is not provided in the search results, it’s worth noting that oxazolidin-2-one based compounds have been known to exhibit antibacterial activity . For instance, linezolid, an oxazolidin-2-one based antibacterial drug, has a unique mechanism of action .

properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-14-12(17)13(18)15-9-11-16(7-8-21-11)22(19,20)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYYFLJPBQRAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

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